Bepafant, (S)-
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Overview
Description
S-Bepafant is the active enantiomer of the racemic compound Bepafant, which is a potent and selective antagonist of the pro-inflammatory platelet activating factor receptor. It is a pharmacologically improved derivative of Apafant and is considered the most potent derivative of thienotriazolodiazepine scaffolds . S-Bepafant is used both in vitro and in vivo for its anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Bepafant involves the resolution of racemic Bepafant into its enantiomers. The racemic mixture is typically separated using chiral chromatography or by forming diastereomeric salts with chiral acids, followed by recrystallization .
Industrial Production Methods: Industrial production of S-Bepafant follows similar principles but on a larger scale. The process involves the synthesis of racemic Bepafant, followed by its resolution into enantiomers. The specific conditions, such as temperature, solvents, and catalysts, are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: S-Bepafant primarily undergoes substitution reactions due to its thienotriazolodiazepine scaffold. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or amines under basic conditions.
Oxidation Reactions: Often carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly use reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thienotriazolodiazepine derivatives, while oxidation and reduction reactions modify the functional groups on the scaffold .
Scientific Research Applications
S-Bepafant has a wide range of applications in scientific research:
Mechanism of Action
S-Bepafant exerts its effects by specifically binding to and antagonizing the platelet activating factor receptor. This receptor is involved in various inflammatory processes, and its inhibition by S-Bepafant leads to a reduction in platelet aggregation, neutrophil activation, and vascular permeability . The molecular targets and pathways involved include the inhibition of platelet activating factor-induced signaling cascades, which ultimately results in anti-inflammatory effects .
Comparison with Similar Compounds
Apafant: A less potent derivative of the same scaffold.
Uniqueness of S-Bepafant: S-Bepafant is unique due to its high potency and selectivity as a platelet activating factor receptor antagonist. It is more effective in vivo compared to its racemic mixture and other related compounds . This makes it a valuable compound for both research and potential therapeutic applications .
Properties
CAS No. |
114800-15-6 |
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Molecular Formula |
C23H22ClN5O2S |
Molecular Weight |
468.0 g/mol |
IUPAC Name |
[(13S)-9-(2-chlorophenyl)-3-methyl-16-thia-2,4,5,8-tetrazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,8,11(15)-pentaen-13-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C23H22ClN5O2S/c1-13-26-27-19-12-25-21(15-4-2-3-5-17(15)24)20-16-10-14(11-18(16)32-23(20)29(13)19)22(30)28-6-8-31-9-7-28/h2-5,14H,6-12H2,1H3/t14-/m0/s1 |
InChI Key |
FWYVRZOREBYLCY-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)C[C@H](C4)C(=O)N5CCOCC5)C(=NC2)C6=CC=CC=C6Cl |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CC(C4)C(=O)N5CCOCC5)C(=NC2)C6=CC=CC=C6Cl |
Origin of Product |
United States |
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